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2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoacetic acid
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Overview
Description
2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoacetic acid is a compound that features a benzodioxane ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The benzodioxane moiety is known for its presence in several bioactive molecules, making this compound a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoacetic acid typically involves the reaction of 1,4-benzodioxane-6-amine with suitable reagents. One common method includes the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate can then be further treated with various alkyl or aralkyl halides in the presence of a base such as lithium hydride in N,N-dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoacetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Oxidation and Reduction: The benzodioxane ring can undergo oxidation and reduction reactions, altering the electronic properties of the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl or aralkyl halides, with bases such as lithium hydride in polar aprotic solvents like N,N-dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various N-substituted derivatives of the original compound .
Scientific Research Applications
2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoacetic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including as a possible agent for treating Alzheimer’s disease.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules with potential biological activity.
Biological Studies: The compound’s interactions with various enzymes and receptors are of interest for understanding its biological effects.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoacetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: This compound shares the benzodioxane moiety and has been studied for its antibacterial properties.
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives: These derivatives have shown potential as enzyme inhibitors and antibacterial agents.
Uniqueness
2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoacetic acid is unique due to its specific structure, which allows it to interact with a variety of biological targets
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c12-9(10(13)14)11-6-1-2-7-8(5-6)16-4-3-15-7/h1-2,5H,3-4H2,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIQVAOLCZIMBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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